4-Bromo-2-formylphenyl 4-methylbenzoate
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Overview
Description
4-Bromo-2-formylphenyl 4-methylbenzoate is an organic compound with the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methylbenzoate moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-formylphenyl 4-methylbenzoate typically involves the esterification of 4-bromo-2-formylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-formylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 4-Bromo-2-carboxyphenyl 4-methylbenzoate
Reduction: 4-Bromo-2-hydroxymethylphenyl 4-methylbenzoate
Substitution: Various substituted phenyl 4-methylbenzoates depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-formylphenyl 4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, allowing the compound to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-formylphenol
- 4-Methylbenzoic acid
- 4-Bromo-2-hydroxyphenyl 4-methylbenzoate
Uniqueness
4-Bromo-2-formylphenyl 4-methylbenzoate is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-formylphenyl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10-2-4-11(5-3-10)15(18)19-14-7-6-13(16)8-12(14)9-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXHDDYVJVTGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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